molecular formula C9H14O2 B6203089 5-oxaspiro[3.5]nonane-6-carbaldehyde CAS No. 1874345-90-0

5-oxaspiro[3.5]nonane-6-carbaldehyde

Cat. No.: B6203089
CAS No.: 1874345-90-0
M. Wt: 154.21 g/mol
InChI Key: RWWBNWQUOFCXPS-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonane-6-carbaldehyde is a bicyclic organic compound featuring a spiro architecture, where two rings (one 5-membered oxolane and one 3-membered cycloalkane) share a single carbon atom. The aldehyde functional group at position 6 introduces reactivity critical for applications in synthetic chemistry, particularly in pharmaceutical intermediates and polymer synthesis. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol (CAS: 1683529-07-8) . The spiro structure confers unique steric and electronic properties, making it a valuable scaffold for drug discovery and materials science.

Properties

CAS No.

1874345-90-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5-oxaspiro[3.5]nonane-6-carbaldehyde

InChI

InChI=1S/C9H14O2/c10-7-8-3-1-4-9(11-8)5-2-6-9/h7-8H,1-6H2

InChI Key

RWWBNWQUOFCXPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CCC2)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxaspiro[3.5]nonane-6-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde group. One common synthetic route includes the cyclization of a suitable precursor, such as a diol or a hydroxy ketone, under acidic or basic conditions. The reaction conditions often involve the use of catalysts like Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles like amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydrazines

Major Products Formed

    Oxidation: 5-Oxaspiro[3.5]nonane-6-carboxylic acid

    Reduction: 5-Oxaspiro[3.5]nonane-6-methanol

    Substitution: Imines, hydrazones

Scientific Research Applications

5-Oxaspiro[3.5]nonane-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-oxaspiro[3.5]nonane-6-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is the primary reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

(a) 5-Oxaspiro[3.5]nonane-8-carboxylic Acid
  • Molecular Formula : C₉H₁₄O₃
  • Functional Group : Carboxylic acid (-COOH) at position 8.
  • Key Properties : Higher polarity and acidity compared to the aldehyde derivative. Used in peptide coupling reactions .
  • Structural Difference : The carboxylic acid group enhances hydrogen-bonding capacity, influencing solubility and reactivity .
(b) 6-(Bromomethyl)-5-oxaspiro[3.5]nonane
  • Molecular Formula : C₉H₁₅BrO
  • Functional Group : Bromomethyl (-CH₂Br) at position 5.
  • Key Properties : The bromine atom enables nucleophilic substitution reactions, making it a precursor for cross-coupling chemistry .
  • Structural Difference : The bromomethyl group introduces a heavier atom (Br vs. CHO), increasing molecular weight to 219.12 g/mol .
(c) 1-Oxa-6-azaspiro[3.5]nonane Oxalate
  • Molecular Formula: C₉H₁₅NO₅
  • Functional Groups : Oxalate salt with mixed heteroatoms (oxygen and nitrogen).
  • Key Properties : The nitrogen atom introduces basicity, while the oxalate counterion modifies crystallinity and stability. Used in medicinal chemistry for its spirocyclic amine motif .

Heteroatom-Modified Spiro Compounds

(a) 6-Azaspiro[3.5]nonan-7-one
  • Molecular Formula: C₈H₁₃NO
  • Key Features : Replaces oxygen with nitrogen (aza) and includes a ketone group.
  • Applications : A versatile intermediate in alkaloid synthesis due to its rigid, nitrogen-containing spiro framework .
(b) 2-Oxaspiro[3.5]nonan-7-one
  • Molecular Formula : C₈H₁₂O₂
  • Key Features : A ketone-containing spiro compound with a different oxygen placement.
  • Applications : Explored as a building block for biodegradable polymers due to its strained ring system .

Key Research Findings

  • Reactivity: The aldehyde group in 5-oxaspiro[3.5]nonane-6-carbaldehyde undergoes nucleophilic additions (e.g., Grignard reactions) more readily than its carboxylic acid counterpart due to lower steric hindrance .
  • Polymer Applications: Derivatives like poly(5-oxaspiro[3.5]nonane-2,7-diyl) demonstrate enhanced thermal stability compared to linear polyethers, attributed to the spiro structure’s rigidity .
  • Drug Discovery: Azaspiro analogs (e.g., 1-oxa-6-azaspiro[3.5]nonane oxalate) are prioritized in CNS drug development due to their ability to cross the blood-brain barrier .

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